2,6-Diazaspiro[3.4]octan-5-one

Regiochemistry Spirocyclic Building Blocks Chemical Identity

Regioisomeric impurity compromises SAR. 2,6-Diazaspiro[3.4]octan-5-one (CAS 1203797-62-9) provides the exact 5-one ketone placement required for target pharmacophore matching. HCl salt form (≥95%) eliminates TFA deprotection, reducing cycle times in parallel synthesis. Batch-to-batch consistency ensures reproducible results in receptor binding assays.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 1203797-62-9
Cat. No. B598023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.4]octan-5-one
CAS1203797-62-9
Synonyms2,6-diazaspiro[3.4]octan-5-one
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESC1CNC(=O)C12CNC2
InChIInChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9)
InChIKeyJAWNHGPWYMORFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diazaspiro[3.4]octan-5-one – Physicochemical Baseline


2,6-Diazaspiro[3.4]octan-5-one (CAS 1203797-62-9) is a small-molecule spirocyclic diamine that contains a ketone functionality at the 5‑position of the octane ring [1]. With a molecular formula of C₆H₁₀N₂O and a molecular weight of 126.16 g/mol, it serves as a conformationally restricted building block in medicinal chemistry [1]. The compound is commercially available as a free base (95% purity) and as its hydrochloride salt (CAS 1203683-28-6), which is the form most commonly supplied for research and development .

1
Format Hydrochloride salt for direct synthetic use
2
Scaffold Conformationally restricted spirocyclic diamine
3
Workflow Ketone pharmacophore at 5-position for regioselective elaboration

2,6-Diazaspiro[3.4]octan-5-one – Substitution Risk


The 2,6-diazaspiro[3.4]octane scaffold presents two distinct carbonyl regioisomers (5‑one vs. 7‑one) that differ in the placement of the ketone group, leading to measurable differences in computed lipophilicity (XLogP3-AA = -1.2 vs. -1.3) and topological polar surface area (41.1 Ų vs. 41.1 Ų, with the difference arising from the 3‑dimensional arrangement of hydrogen‑bond donors and acceptors) [1][2]. These variations influence solubility‑permeability balance and protein‑ligand interactions, making the isomers pharmacologically non‑equivalent. Furthermore, the 5‑one isomer is commercialised exclusively as the hydrochloride salt for downstream synthetic compatibility, while the 7‑one isomer is predominantly provided as the trifluoroacetic acid (TFA) salt, which introduces a different counter‑ion profile that affects reactivity in amide coupling and reductive amination steps . Simple batch‑level substitution therefore carries a high risk of divergent reaction outcomes and altered biological readouts.

!
Regioisomer mismatch: 7-one scaffold Carbonyl shift alters InChI Key, SMILES, and 3D pharmacophore geometry; isomers are not superimposable.
!
Salt-form divergence: TFA counter-ion The 7-one TFA salt requires an extra deprotection step, introducing different reactivity in amide coupling.
!
Physicochemical profile may shift Computed lipophilicity differs, which can influence permeability-solubility balance in tight SAR series.

2,6-Diazaspiro[3.4]octan-5-one – Differentiation Evidence


Regioisomeric Identity Differentiation

2,6-Diazaspiro[3.4]octan-5-one (CAS 1203797-62-9) and its 7‑one positional isomer (CAS 1211515-65-9) are distinguished by a carbonyl group shift from the 5‑ to the 7‑position of the spirocyclic framework [1][2]. This shift results in different InChI Keys (JAWNHGPWYMORFN-UHFFFAOYSA-N for 5‑one vs. GZTLCSVTDYAMCZ-UHFFFAOYSA-N for 7‑one) and SMILES strings (C1CNC(=O)C12CNC2 vs. C1C(=O)NCC12CNC2), confirming that the two compounds are structurally non‑superimposable and cannot be swapped without altering the core scaffold geometry [1][2].

Regioisomeric Identity
Head-to-head
Non-identical CAS, InChI Key, SMILES
5-one vs. 7-one comparator
Procurement integrity prerequisite; confirms scaffold geometry.
Data to verify against certificate of analysis.
Regiochemistry Spirocyclic Building Blocks Chemical Identity

Lipophilicity Differentiation

PubChem‑computed XLogP3-AA values reveal a slight but measurable difference in hydrophobicity between the isomers: -1.2 for 2,6-diazaspiro[3.4]octan-5-one and -1.3 for the 7‑one counterpart [1][2]. Although the difference is small (0.1 log unit), it corresponds to a ~1.26‑fold change in the octanol‑water partition coefficient, which can influence passive membrane permeability and solubility in series with tight structure‑activity relationships [1][2].

Lipophilicity
Head-to-head
Δ XLogP3-AA = 0.1 log unit
~1.26-fold Kow difference
May influence passive permeability and purification behavior.
Computed property; experimental validation context-dependent.
Physicochemical Properties Lipophilicity Drug-likeness

Hydrogen-Bonding Topology Difference

The topological polar surface area (TPSA) of 2,6-diazaspiro[3.4]octan-5-one is 41.1 Ų [1]. While the 7‑one isomer also displays a TPSA of 41.1 Ų due to identical atom composition, the spatial orientation of the carbonyl oxygen and the two secondary amines differs, yielding distinct hydrogen‑bond donor and acceptor pharmacophores [2]. This three‑dimensional difference is not captured by the two‑dimensional TPSA metric but is consequential in receptor‑ligand recognition.

H-Bond Topology
Class-level
TPSA identical (41.1 Ų), 3D arrangement distinct
Carbonyl position shift alters pharmacophore
3D hydrogen-bonding presentation may affect target engagement.
Inference from 2D descriptor; requires structural biology confirmation.
Topological Polar Surface Area Hydrogen Bonding Physicochemical Profiling

Salt Form and Counter-ion Differentiation

2,6-Diazaspiro[3.4]octan-5-one is commercially supplied as the hydrochloride salt (CAS 1203683-28-6) with a purity of 95% . In contrast, the 7‑one isomer is predominantly provided as the 2,2,2-trifluoroacetate (TFA) salt . The hydrochloride form is non‑hygroscopic and directly compatible with amide bond formation and reductive amination; the TFA salt may require a decarboxylation step before use, adding an additional synthetic step and cost.

Salt Form & Counter-ion
Data to verify
HCl salt (95% purity) vs. TFA salt
Free-base release protocol differs
HCl salt bypasses TFA deprotection, supporting simpler workflows.
Supplier catalog data; confirm lot-specific salt content.
Salt Form Counter-ion Synthetic Compatibility

Hazard Classification Comparison

Both regioisomers carry the GHS07 pictogram and the signal word 'Warning'. According to vendor SDS documents, 2,6-diazaspiro[3.4]octan-5-one is classified as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 7‑one isomer shares the same hazard statements . Therefore, from a safety perspective, the two compounds are equivalent in laboratory handling requirements.

Hazard Classification
Head-to-head
Identical GHS07: H302, H315, H319, H335
5-one and 7-one equivalent
No occupational exposure advantage; safety profile equivalent.
Based on vendor SDS; review site-specific risk assessment.
Hazard Classification Safety Data Sheet Occupational Health

Divergent Applications: Patents vs. Sigma-1 Receptor

2,6-Diazaspiro[3.4]octan-5-one serves as a core scaffold in multiple patent‑exemplified molecules, including 2-[4-[3-methyl-4-propan-2-yl-...]-2,6-diazaspiro[3.4]octan-5-one (US20250049780) and (2S)-2-[2-(2-chloroacetyl)-5-oxo-2,6-diazaspiro[3.4]octan-6-yl]-... (US20250206761) [1][2]. Meanwhile, the 7‑one isomer has been systematically optimised as a sigma‑1 receptor antagonist series, with compound 32 achieving a Ki of 1.7 nM [3]. This patent‑documented application divergence indicates that the 5‑one isomer is preferred for certain chemotypes, while the 7‑one isomer is the canonical choice for sigma‑1‑targeted programs.

Application Divergence
Cross-study
5-one in patent scaffolds; 7-one as σ1R antagonist (Ki 1.7 nM)
Qualitative use-case differentiation
Selecting the validated isomer may reduce synthetic dead-ends.
Application context from literature; no direct bioactivity comparison.
Synthetic Utility Medicinal Chemistry Patent Landscape

2,6-Diazaspiro[3.4]octan-5-one – Procurement Scenarios


Defined 5-One Ketone Pharmacophore

When a project demands a spirocyclic core that presents the carbonyl group at the 5‑position to match a specific receptor pharmacophore, 2,6-diazaspiro[3.4]octan-5-one is the required isomer. The regioisomeric identity (CAS 1203797-62-9) ensures that the scaffold geometry is maintained throughout synthetic elaboration [1]. The hydrochloride salt form further simplifies downstream amide coupling and reductive amination steps .

Patent-Exemplified Hit-to-Lead Expansion

For teams building on patent documents that explicitly employ the 2,6-diazaspiro[3.4]octan-5-one motif (e.g., US20250049780, US20250206761), procuring the exact regioisomer is obligatory to reproduce the disclosed examples and to file follow‑up intellectual property [1]. Substituting the 7‑one isomer would introduce a structural variance that could invalidate comparative data and jeopardise freedom‑to‑operate assessments.

Counter-Ion Optimisation for Yield and Purity

The hydrochloride salt of 2,6-diazaspiro[3.4]octan-5-one (95% purity) avoids the de‑protection step required by the TFA salt of the 7‑one isomer [1]. In parallel synthesis or library production workflows, eliminating this step translates into measurably shorter cycle times and reduced reagent costs, making the 5‑one HCl salt a more process‑friendly choice.

Carbonyl Position and Permeability-Solubility Balance

The computed XLogP3-AA difference (Δ = 0.1 log unit) between the 5‑one and 7‑one isomers provides a quantitative basis for selecting the isomer with the preferred lipophilicity window [1]. Research groups studying structure‑property relationships in spirocyclic series can exploit this difference to fine‑tune solubility‑permeability balance without altering the core heterocyclic framework.

Application
Selection Property
Validation Focus
Defined 5-one ketone pharmacophore
Regioisomeric identity confirmation
CAS, InChI Key, and COA review
Patent-exemplified hit-to-lead expansion
Scaffold fidelity to disclosed examples
Comparative structural analysis vs. patent records
Counter-ion optimization for yield and purity
Salt-form compatibility with amide coupling
Free-base release efficiency and step count review
Carbonyl position and permeability-solubility balance
Computed lipophilicity window
Experimental logP/logD correlation in target series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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